molecular formula C8H10N2OS B13630518 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one

Cat. No.: B13630518
M. Wt: 182.25 g/mol
InChI Key: LUXYTGKCXSDGEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential in drug development, particularly for its antitumor properties.

    Industry: Used in the synthesis of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-5-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The pyrrolidinone ring can interact with proteins involved in inflammation, reducing inflammatory responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

4-(2-methyl-1,3-thiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H10N2OS/c1-5-9-4-7(12-5)6-2-8(11)10-3-6/h4,6H,2-3H2,1H3,(H,10,11)

InChI Key

LUXYTGKCXSDGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2CC(=O)NC2

Origin of Product

United States

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